molecular formula C6H10N2O B13337691 (2R)-2-(Hydroxymethyl)pyrrolidine-1-carbonitrile

(2R)-2-(Hydroxymethyl)pyrrolidine-1-carbonitrile

Cat. No.: B13337691
M. Wt: 126.16 g/mol
InChI Key: OEYMFGBBOWMMGI-ZCFIWIBFSA-N
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Description

(2R)-2-(Hydroxymethyl)pyrrolidine-1-carbonitrile is an organic compound with a pyrrolidine ring structure It is characterized by the presence of a hydroxymethyl group and a carbonitrile group attached to the second carbon atom of the pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-(Hydroxymethyl)pyrrolidine-1-carbonitrile typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of a suitable pyrrolidine derivative.

    Cyanation: The carbonitrile group is introduced via a cyanation reaction, often using a cyanide source such as sodium cyanide or potassium cyanide.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and efficient purification techniques such as crystallization or chromatography.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonitrile group to an amine group.

    Substitution: The hydroxymethyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a catalyst.

    Substitution: Reagents such as alkyl halides or acyl chlorides.

Major Products:

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

(2R)-2-(Hydroxymethyl)pyrrolidine-1-carbonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2R)-2-(Hydroxymethyl)pyrrolidine-1-carbonitrile involves its interaction with specific molecular targets. The hydroxymethyl and carbonitrile groups can participate in various biochemical reactions, influencing enzyme activity and cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    (2S)-2-(Hydroxymethyl)pyrrolidine-1-carbonitrile: The enantiomer of the compound with different stereochemistry.

    2-(Hydroxymethyl)pyrrolidine: Lacks the carbonitrile group.

    2-(Cyanomethyl)pyrrolidine: Lacks the hydroxymethyl group.

Uniqueness: (2R)-2-(Hydroxymethyl)pyrrolidine-1-carbonitrile is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. Its combination of a hydroxymethyl group and a carbonitrile group on the pyrrolidine ring makes it a versatile intermediate in organic synthesis and a valuable compound in scientific research.

Properties

Molecular Formula

C6H10N2O

Molecular Weight

126.16 g/mol

IUPAC Name

(2R)-2-(hydroxymethyl)pyrrolidine-1-carbonitrile

InChI

InChI=1S/C6H10N2O/c7-5-8-3-1-2-6(8)4-9/h6,9H,1-4H2/t6-/m1/s1

InChI Key

OEYMFGBBOWMMGI-ZCFIWIBFSA-N

Isomeric SMILES

C1C[C@@H](N(C1)C#N)CO

Canonical SMILES

C1CC(N(C1)C#N)CO

Origin of Product

United States

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